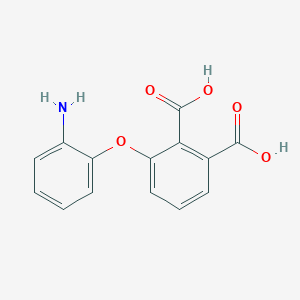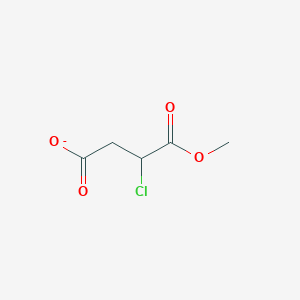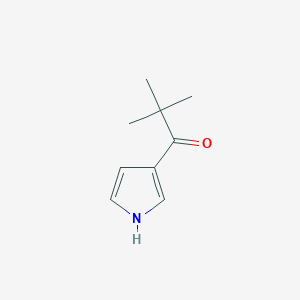
2,3-Bis(4-methoxyphenyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-methoxyphenyl)pyrazine is an organic compound belonging to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the 2 and 3 positions of the pyrazine ring. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Bis(4-methoxyphenyl)pyrazine can be synthesized through a one-pot reaction involving the condensation of 4,4’-dimethoxybenzophenone with (1R,2R)-(+)-1,2-diphenylethylenediamine in the presence of acetic acid . The reaction mixture is heated, leading to the formation of the desired pyrazine derivative. The product can be purified by recrystallization from a suitable solvent mixture, such as trichloromethane and methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the pyrazine ring.
Applications De Recherche Scientifique
2,3-Bis(4-methoxyphenyl)pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug development, targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to alterations in cellular processes. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenylpyrazine: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,3-Bis(4-hydroxyphenyl)pyrazine: Contains hydroxyl groups instead of methoxy groups, affecting its reactivity and solubility.
2,3-Bis(4-chlorophenyl)pyrazine:
Uniqueness
2,3-Bis(4-methoxyphenyl)pyrazine is unique due to the presence of methoxy groups, which influence its chemical reactivity, solubility, and biological activity. These functional groups enhance its potential as a versatile scaffold for the development of new compounds with diverse applications in various fields .
Propriétés
| 92405-83-9 | |
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2,3-bis(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-18(20-12-11-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |
Clé InChI |
BCMQEWWLHAXCJY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC=CN=C2C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)



![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)

